康维坦恶唑副产物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Conivaptan is a non-peptide inhibitor of the receptor for anti-diuretic hormone, also known as vasopressin . It’s used to treat hyponatremia (low blood sodium levels) and was approved in 2004 . The compound was discovered by Astellas and marked in 2006 . The drug is now marketed by Cumberland Pharmaceuticals, Inc .
Synthesis Analysis
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, which are widely displayed in natural products and synthetic molecules, is known as a prime skeleton for drug discovery . On account of structural and chemical diversity, oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry .Chemical Reactions Analysis
The synthesis of oxazole-containing molecules utilizes the van Leusen oxazole synthesis . This method is based on tosylmethylisocyanides (TosMICs), and it’s one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Physical and Chemical Properties Analysis
Conivaptan is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .科学研究应用
康维坦的开发和药理作用
康维坦是一种强效口服精氨酸加压素 (AVP) V1 和 V2 受体拮抗剂,最初由山之内制药开发。其用于慢性心力衰竭的开发涉及口服给药制剂和称为 ADVANCE 试验的双盲多中心试验。该试验旨在评估心力衰竭患者在 12 周治疗中的功能能力,通过临床前动物研究揭示了康维坦的强效利尿作用 (药物研发,2004 年).
药用化学中的恶唑衍生物
恶唑衍生物,包括康维坦的恶唑副产物,因其广泛的生物活性而在药用化学中受到重视。这些化合物作为合成新化学实体的中间体,突出了它们在各种医学应用中的治疗潜力。研究强调了恶唑支架在开发具有多种生物功能的药物中的重要性,突出了它们在新千年医学进步中的重要性 (BMC 化学,2019 年).
康维坦在低钠血症管理中的作用
康维坦已被 FDA 批准用于治疗容量性低钠血症,这是神经重症监护患者的常见并发症。其安全性和有效性在神经重症监护病房中得到评估,证明了其在管理容量性低钠血症方面的有效性,而不会导致钠水平快速过度纠正。这项研究强调了康维坦在治疗低钠血症中的作用,特别是在对常规疗法无反应的患者中 (神经重症监护,2009 年).
基于恶唑的抗癌剂
针对抗癌应用的基于恶唑的化合物的研究突出了它们的巨大潜力,这是由于杂环化合物的结构和化学多样性。恶唑与酶和受体的相互作用能力有利于新药的发现,展示了它们在抗癌研究和合成生物活性衍生物中的重要性 (当代药物化学,2020 年).
在术后患者护理中的应用
一项关于单剂量康维坦纠正大手术后患者低钠血症的有效性的研究显示了显着的结果。康维坦提高血清钠水平和诱导负液体平衡的能力突出了其在术后护理中的潜力,为管理此类患者的低钠血症提供了新方法 (印度麻醉学杂志,2015 年).
作用机制
Target of Action
Its analogue, conivaptan, is known to target the vasopressin receptors, specifically the v1a and v2 subtypes .
Mode of Action
Conivaptan, a related compound, functions by antagonizing the v2 receptors in the renal collecting ducts, resulting in aquaresis, or excretion of free water .
Biochemical Pathways
Conivaptan is known to affect the water and electrolyte balance in the body by regulating the levels of arginine vasopressin (avp) in the blood .
Pharmacokinetics
Conivaptan is known to display non-linear pharmacokinetics, inhibiting its own metabolism in the body .
Result of Action
Conivaptan is known to cause an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Action Environment
The efficacy of conivaptan is known to be influenced by the patient’s underlying health conditions, such as liver disease, kidney failure, and congestive heart failure .
属性
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-[1,3]oxazolo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-21-33-28-19-20-35(29-14-8-7-13-27(29)30(28)38-21)32(37)23-15-17-24(18-16-23)34-31(36)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFXEEAKFUIOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3N(CC2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。